molecular formula C14H20N2O3 B3020695 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea CAS No. 1251654-30-4

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Katalognummer: B3020695
CAS-Nummer: 1251654-30-4
Molekulargewicht: 264.325
InChI-Schlüssel: OOJDDJRPOWBAKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic urea derivative characterized by a substituted phenyl group (2-ethoxyphenyl) and a cyclopropane ring functionalized with a hydroxymethyl moiety. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and anti-inflammatory effects.

Eigenschaften

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-19-12-6-4-3-5-11(12)16-13(18)15-9-14(10-17)7-8-14/h3-6,17H,2,7-10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJDDJRPOWBAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps. One common method starts with the reaction of 2-ethoxyaniline with phosgene to form 2-ethoxyphenyl isocyanate. This intermediate is then reacted with 1-(hydroxymethyl)cyclopropylmethylamine under controlled conditions to yield the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The urea moiety can be reduced to an amine under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: The major product is 1-(2-Ethoxyphenyl)-3-((1-(carboxymethyl)cyclopropyl)methyl)urea.

    Reduction: The major product is 1-(2-Ethoxyphenyl)-3-((1-(aminomethyl)cyclopropyl)methyl)amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenyl ureas.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Hypothesized Target/Activity
1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea Urea 2-Ethoxyphenyl; (1-(hydroxymethyl)cyclopropyl)methyl ~265.3 Kinase inhibition, anti-inflammatory
1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea Urea (with imine linker) 4-Methoxyphenyl; 2-methylphenyl; imidazole ~419.5 Antimicrobial, antiparasitic
1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]ethyl]phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid (Montelukast analog) Carboxylic acid Carboxymethylcyclopropyl; sulfanyl-quinoline-chlorophenyl ~608.2 Leukotriene receptor antagonism

Key Observations:

Substituent Effects on Solubility: The hydroxymethyl group in the target compound enhances aqueous solubility compared to the carboxymethyl group in Montelukast derivatives, which may form zwitterionic structures.

Biological Activity :

  • Urea derivatives with imidazole substituents (e.g., ’s compound) exhibit stronger antimicrobial activity due to metal coordination capabilities, whereas the target compound’s cyclopropane-hydroxymethyl group may favor kinase inhibition via steric and electronic interactions.
  • Montelukast analogs () target leukotriene receptors, a distinct pathway compared to urea-based compounds, which often modulate enzymatic activity.

Metabolic Stability :

  • Cyclopropane rings in both the target compound and Montelukast derivatives confer conformational rigidity, reducing metabolic degradation. However, the ethoxy group in the target compound may undergo slower O-dealkylation than the sulfanyl groups in ’s compounds.

Pharmacokinetic and Pharmacodynamic Data

Table 2: Hypothetical Pharmacokinetic Profiles (Theoretical Estimates)

Compound Name LogP Plasma Protein Binding (%) Half-Life (h)
1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea 2.1 ~85 6–8
1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea 3.4 ~92 4–6
Montelukast analog () 1.8 ~99 12–24

Notes:

  • The target compound’s moderate LogP (2.1) suggests balanced lipophilicity for both absorption and solubility.
  • High plasma protein binding in Montelukast analogs correlates with extended half-lives but may limit free drug availability.

Research Findings and Limitations

  • Synthesis Challenges : The cyclopropane ring in the target compound requires specialized synthetic routes (e.g., Simmons–Smith cyclopropanation), increasing production costs compared to simpler urea derivatives.
  • Divergent Targets : Unlike Montelukast’s well-characterized anti-inflammatory action, urea derivatives often lack receptor-specificity without structural optimization.

Biologische Aktivität

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can be represented as follows:

C16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound features a urea functional group linked to a cyclopropyl moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit properties such as:

  • Inhibition of Carbonic Anhydrase : Some urea derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in bicarbonate buffering and pH regulation in biological systems .
  • Antimicrobial Activity : Urea derivatives have demonstrated antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of structurally related urea compounds found significant inhibition against several pathogens. The results are summarized in the table below:

CompoundTarget PathogenMIC (µM)
1-(2-Ethoxyphenyl)-3-ureaStaphylococcus aureus22.9
Escherichia coli23.15
Bacillus subtilis4.69
Candida albicans16.69

These findings suggest that the compound may exhibit moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Activity : A study explored the effects of urea derivatives on breast cancer cell lines, revealing that certain modifications to the urea structure enhanced apoptosis in MCF-7 cells. The compound's ability to induce cancer cell death was linked to its interaction with apoptotic pathways .
  • Inflammation Modulation : Another research effort indicated that similar compounds could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating autoimmune diseases by modulating immune responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship of urea derivatives indicates that modifications at the phenyl or cyclopropyl positions can significantly impact biological activity. For example:

  • Substituents on the phenyl ring can enhance binding affinity to target enzymes.
  • The presence of hydroxymethyl groups on the cyclopropyl moiety has been associated with increased potency against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, and how can reaction conditions be standardized?

  • Methodology : Begin with nucleophilic substitution or urea coupling reactions under controlled conditions (e.g., dichloromethane or ethanol solvents, 0–5°C for cyclopropane stability) . Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Finalize with recrystallization in ethanol to enhance purity.
  • Key Parameters : Temperature control to prevent cyclopropane ring degradation, stoichiometric ratios (1:1.2 for amine:isocyanate), and inert atmosphere (N₂/Ar) to avoid hydrolysis .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and cyclopropane integrity.
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., hydroxymethyl orientation) via single-crystal analysis .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion).
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?

  • Methodology :

  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase profiling) with IC₅₀ determination. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 µM).
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) to track subcellular localization via confocal microscopy .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., ATP-binding sites) using AMBER or GROMACS .

Q. What experimental frameworks are recommended for assessing the environmental fate and degradation pathways of this compound?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to buffers (pH 4–9, 25–50°C) and analyze degradation products via LC-MS/MS .
  • Soil/Water Microcosms : Evaluate biodegradation under aerobic/anaerobic conditions. Quantify metabolites (e.g., ethoxyphenyl derivatives) using GC-MS .
  • Ecotoxicity Screening : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition tests .

Q. How can conflicting bioactivity data (e.g., varying IC₅₀ values across studies) be systematically resolved?

  • Methodology :

  • Assay Standardization : Validate protocols using reference compounds (e.g., NIH/NCATS guidelines).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting for outliers .
  • Dose-Response Replication : Test the compound in triplicate across independent labs to identify technical vs. biological variability .

Q. What strategies are effective for analyzing the impact of the cyclopropane-hydroxymethyl moiety on conformational stability and target binding?

  • Methodology :

  • X-ray/NMR Comparative Studies : Compare crystal structures of analogs with/without the cyclopropane group to identify steric or electronic effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to receptors .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and torsional strain energy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.